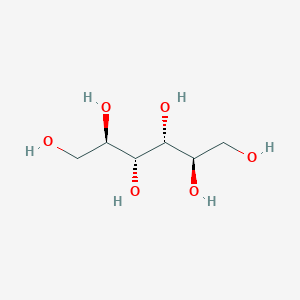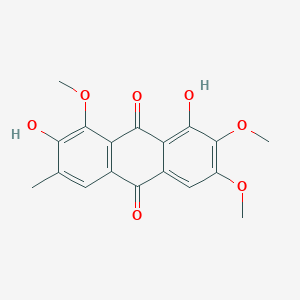
Obtusin
Vue d'ensemble
Description
Obtusin is an anthraquinone isolated from the seeds of Cassia obtusifolia L . It has been shown to play a preventive role in neurodegenerative diseases, particularly anxiety and depression .
Synthesis Analysis
The biosynthesis of Obtusin in Cassia obtusifolia is mainly generated from isochorismate and Mevalonate/methylerythritol phosphate (MVA/MEP) pathway . Three reactions catalyzed by Menaquinone-specific isochorismate synthase (ICS), 1-deoxy-d-xylulose-5-phosphate synthase (DXS), and isopentenyl diphosphate (IPPS) might be the limited steps .
Molecular Structure Analysis
The molecular formula of Obtusin is C18H16O7 . It contains a total of 43 bonds, including 27 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 2 aromatic hydroxyl(s), and 3 ether(s) (aromatic) .
Chemical Reactions Analysis
Aurantio-obtusin induces 28 endogenous markers related to liver injury . It is mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism . The corresponding reactions include demethoxylation, hydroxylation, demethylation, sulfation, glucuronidation, and combination reactions .
Physical And Chemical Properties Analysis
Obtusin is a yellow to orange solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 614.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . The molar refractivity is 87.3±0.3 cm3 .
Applications De Recherche Scientifique
Anti-Inflammatory Effects
Obtusin, specifically Aurantio-obtusin, an anthraquinone compound, has been found to have significant anti-inflammatory effects . It has been isolated from the seeds of Cassia obtusifolia L. and Cassia tora L. The compound has been shown to modulate the NF-κB pathway, which plays a crucial role in inflammation . It significantly decreased the production of Nitric oxide (NO), prostaglandin E2 (PGE2), and inhibited the protein expression of cyclooxygenase 2 (COX-2), TNF-α and IL-6 . This suggests that Obtusin could be a potential therapeutic agent for a variety of inflammatory diseases .
Hepatotoxicity
A study has shown that Aurantio-obtusin can induce hepatotoxicity in rat liver in a dose-dependent manner . The study found significant changes in the hematological indices and an increase in alanine transaminase, aspartate transaminase, and alkaline phosphatase levels . Metabolomics analysis showed that aurantio-obtusin induced 28 endogenous markers related to liver injury . The hepatotoxicity is mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism .
Traditional Medicine
Cassia obtusifolia L., from which Obtusin is derived, is used in traditional medicine for various purposes . It is used as a diuretic, laxative, tonic, purgative, and natural remedy for treating headache, dizziness, constipation, tophobia, and lacrimation and for improving eyesight . It is commonly used in tea in Korea .
Mécanisme D'action
- Without specific data on “Obtusin,” I’ll provide an example: Dextromethorphan, a cough suppressant, acts as an NMDA receptor antagonist . It has minimal interaction with opioid receptors despite its structural similarity to opioids.
Target of Action
Mode of Action
Safety and Hazards
Propriétés
IUPAC Name |
1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLNHFUPWNRWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220869 | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Obtusin | |
CAS RN |
70588-05-5 | |
| Record name | Obtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



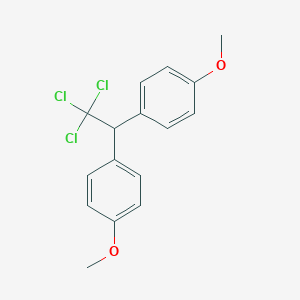
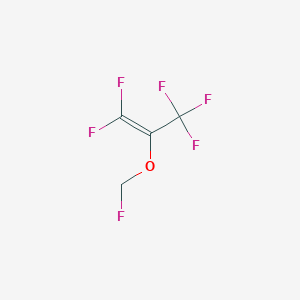
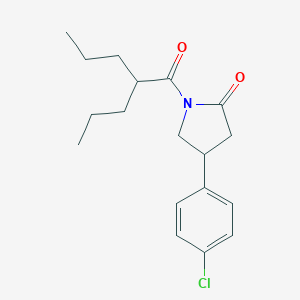

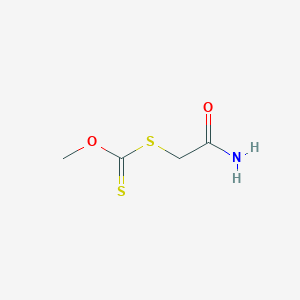

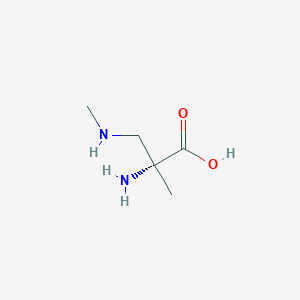



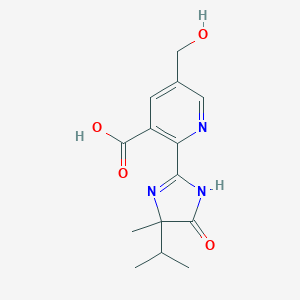
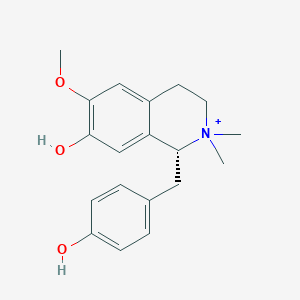
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
